molecular formula C14H19N3O B1197576 Methafurylene CAS No. 531-06-6

Methafurylene

Cat. No.: B1197576
CAS No.: 531-06-6
M. Wt: 245.32 g/mol
InChI Key: LUQHAHRMUPOTQK-UHFFFAOYSA-N
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Preparation Methods

Methafurylene can be synthesized through various methods. One common synthetic route involves the reaction of 2-furanylmethylamine with N,N-dimethyl-2-pyridylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C. The product is then purified through distillation or recrystallization .

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of this compound produced on an industrial scale .

Chemical Reactions Analysis

Methafurylene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides and other by-products.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of reduced amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the furanyl or pyridyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl or pyridyl oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Methafurylene has a wide range of scientific research applications, including:

    Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules

    Biology: this compound’s antihistaminic properties make it a valuable compound in biological research. It is used to study the mechanisms of histamine release and its effects on biological systems.

    Medicine: this compound has been investigated for its potential therapeutic applications, particularly in the treatment of allergic reactions and other histamine-related conditions. Its ability to block histamine receptors makes it a promising candidate for drug development.

    Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

Methafurylene exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, this compound inhibits the action of histamine, a compound involved in allergic reactions and inflammation. This inhibition prevents the typical symptoms associated with histamine release, such as itching, swelling, and redness .

At the molecular level, this compound targets the H1 histamine receptor, blocking its activation and subsequent signaling pathways. This action reduces the overall histamine response, providing relief from allergic symptoms .

Comparison with Similar Compounds

Methafurylene is structurally similar to other antihistaminic compounds, such as methapyrilene, thenyldiamine, and chlorothen. it differs in its specific functional groups and overall molecular structure, which contribute to its unique properties and applications .

This compound’s unique combination of functional groups and molecular structure sets it apart from these similar compounds, offering distinct advantages in terms of stability, reactivity, and therapeutic potential .

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQHAHRMUPOTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020816
Record name Methafurylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-06-6
Record name N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methafurylene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methafurylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methafurylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHAFURYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU5BZT118T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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